molecular formula C11H11NO5 B2633554 3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1980053-58-4

3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2633554
CAS No.: 1980053-58-4
M. Wt: 237.211
InChI Key: NVWFPOODDALDCK-UHFFFAOYSA-N
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Description

3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure This compound features a bicyclo[111]pentane core, which is known for its rigidity and stability, making it an interesting subject for various chemical and pharmaceutical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This step often starts with the cyclopropanation of suitable precursors to form the bicyclo[1.1.1]pentane structure. Common reagents include diazo compounds and transition metal catalysts.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced through cyclization reactions involving amino alcohols and carboxylic acids under dehydrating conditions.

    Methoxycarbonylation: The methoxycarbonyl group is typically introduced via esterification reactions using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing reaction times and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the methoxycarbonyl group, converting it into a primary alcohol or aldehyde.

    Substitution: The bicyclo[1.1.1]pentane core can participate in nucleophilic substitution reactions, often facilitated by the electron-withdrawing effects of the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Primary alcohols or aldehydes.

    Substitution: Various substituted bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure makes it a valuable scaffold in the design of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The oxazole ring is known to interact with various biological targets, making it a promising candidate for drug development.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic effects. The unique structure allows for the design of drugs with improved stability and bioavailability.

Industry

In the industrial sector, this compound is used in the development of advanced polymers and coatings. Its stability and reactivity make it suitable for high-performance materials.

Mechanism of Action

The mechanism of action of 3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid framework that enhances binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the oxazole ring, making it less reactive in certain biological contexts.

    4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: Features a different bicyclic structure, leading to different chemical and biological properties.

Uniqueness

The presence of both the oxazole ring and the bicyclo[1.1.1]pentane core in 3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid provides a unique combination of rigidity, stability, and reactivity. This makes it particularly valuable in the design of new drugs and materials with specific properties.

Properties

IUPAC Name

3-(4-methoxycarbonyl-1,3-oxazol-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-16-7(13)6-2-17-8(12-6)10-3-11(4-10,5-10)9(14)15/h2H,3-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWFPOODDALDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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